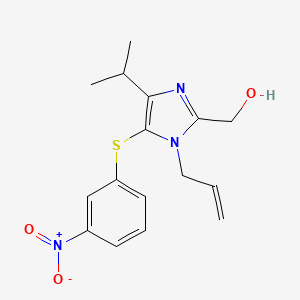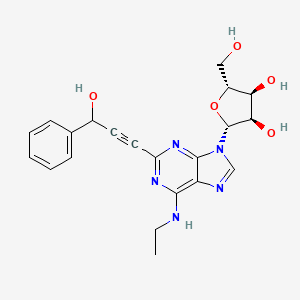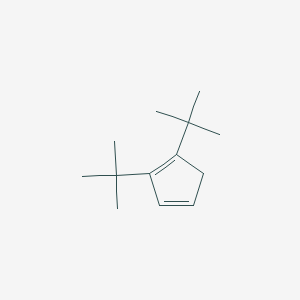
1,2-DI-Tert-butylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DI-Tert-butylcyclopenta-1,3-diene is an organic compound with the molecular formula C13H22. It is a colorless liquid that is soluble in organic solvents. This compound is known for its stability and is often used as a ligand in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-DI-Tert-butylcyclopenta-1,3-diene is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the following steps:
- Cyclopentadiene is treated with a base such as sodium hydride to form the cyclopentadienyl anion.
- The cyclopentadienyl anion is then alkylated with tert-butyl bromide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-DI-Tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentadienes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-DI-Tert-butylcyclopenta-1,3-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-DI-Tert-butylcyclopenta-1,3-diene primarily involves its role as a ligand in metal complexes. The compound coordinates with metal centers through its cyclopentadienyl ring, forming stable complexes that can catalyze various chemical reactions. The tert-butyl groups provide steric protection, enhancing the stability and selectivity of these complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-DI-Tert-butylcyclopenta-1,3-diene: Similar structure but different substitution pattern.
1,2,4-Tri-tert-butylcyclopenta-1,3-diene: Contains an additional tert-butyl group.
Cyclopentadiene: The parent compound without tert-butyl groups.
Uniqueness
1,2-DI-Tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance of steric protection and reactivity. This makes it particularly useful as a ligand in organometallic chemistry, where stability and selectivity are crucial .
Propiedades
Fórmula molecular |
C13H22 |
|---|---|
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
1,2-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-8H,9H2,1-6H3 |
Clave InChI |
BKXWLTGDCDAPQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15219106.png)

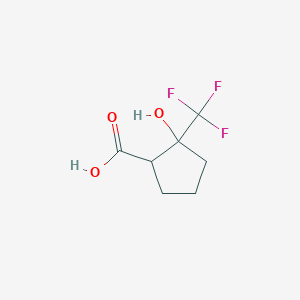
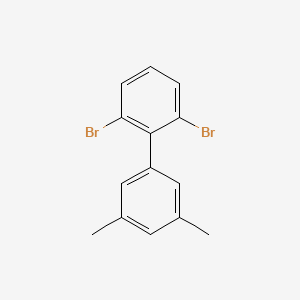
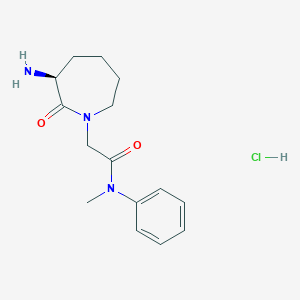
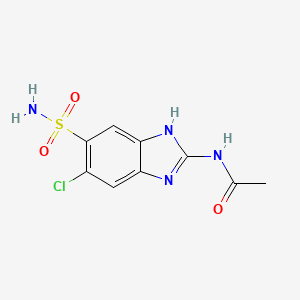
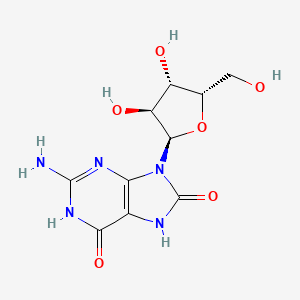
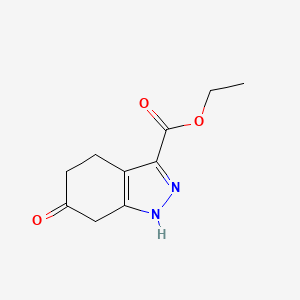
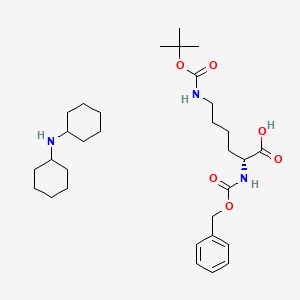

![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
